4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
Overview
Description
4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is a useful research compound. Its molecular formula is C16H15FN2O4S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.07365630 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Spectroscopic Analysis
Research on compounds structurally related to 4-{[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has focused on their molecular structure, vibrational wavenumbers, and spectroscopic properties. For instance, studies involving Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and X-ray diffraction (XRD) have confirmed the structure of similar compounds, providing insights into their vibrational wavenumbers, hyperpolarizability, molecular electrostatic potential maps, and the stability arising from hyper-conjugative interactions and charge delocalization (Raju et al., 2015). Such analyses are critical for understanding the physical and chemical properties of these molecules and for designing molecules with desired properties.
Crystallography and Hydrogen Bonding
The crystal structure and hydrogen bonding patterns of compounds similar to this compound have been explored using single-crystal X-ray diffraction (SC-XRD). These studies reveal the orientations and dihedral angles within the molecules, elucidating how these structural features influence the compound's properties and interactions. For example, analysis of crystal packing, hydrogen bonding (N—H…O and O—H…O), and non-covalent interactions provides insight into the compound's stability and reactivity (Ashfaq et al., 2021).
Biological Activity and Drug Design
Some studies have focused on the biological activities of structurally related compounds, exploring their potential as antibacterial agents or for inhibiting specific proteins. For example, research into butanoic acid derivatives has indicated their role in bonding with Placenta growth factor (PIGF-1), suggesting potential pharmacological importance (Vanasundari et al., 2018). Such studies are essential for the development of new drugs and understanding the molecular basis of their activity.
Properties
IUPAC Name |
4-[[3-carbamoyl-4-(4-fluorophenyl)-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4S/c1-8-13(9-2-4-10(17)5-3-9)14(15(18)23)16(24-8)19-11(20)6-7-12(21)22/h2-5H,6-7H2,1H3,(H2,18,23)(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDZSSUKTYRHLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)CCC(=O)O)C(=O)N)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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